molecular formula C16H15N3O2 B2445129 N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide CAS No. 1423517-15-0

N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide

Cat. No.: B2445129
CAS No.: 1423517-15-0
M. Wt: 281.315
InChI Key: RHJHZNVYXDXPGF-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyanocyclopentyl group and an isoquinoline carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 1-cyanocyclopentane with isoquinoline derivatives under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives and cyanocyclopentyl-containing molecules. Examples include N-(1-cyanocyclopentyl)benzamide and N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide .

Uniqueness

N-(1-cyanocyclopentyl)-1-oxo-1,2-dihydroisoquinoline-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-1-oxo-2H-isoquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c17-10-16(7-3-4-8-16)19-15(21)13-9-11-5-1-2-6-12(11)14(20)18-13/h1-2,5-6,9H,3-4,7-8H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJHZNVYXDXPGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)C2=CC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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